molecular formula C11H7BrFN B1391854 5-Bromo-2-(2-fluorophenyl)pyridine CAS No. 918305-20-1

5-Bromo-2-(2-fluorophenyl)pyridine

Cat. No.: B1391854
CAS No.: 918305-20-1
M. Wt: 252.08 g/mol
InChI Key: GXDDUFADIPVEHN-UHFFFAOYSA-N
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Description

5-Bromo-2-(2-fluorophenyl)pyridine is an aromatic heterocyclic compound that features both bromine and fluorine substituents on a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(2-fluorophenyl)pyridine typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling process that combines an aryl halide with an organoboron compound. For this compound, the reaction involves 2-bromo-5-fluoropyridine and a suitable boronic acid derivative under mild conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-(2-fluorophenyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases such as potassium carbonate in an aqueous or organic solvent.

    Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Biaryl Compounds: Formed through coupling reactions.

    Substituted Pyridines: Resulting from nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(2-fluorophenyl)pyridine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

  • 2-Bromo-5-fluoropyridine
  • 2-Fluoro-4-methylpyridine
  • 5-Fluoro-2-phenylpyridine

Comparison: 5-Bromo-2-(2-fluorophenyl)pyridine is unique due to the simultaneous presence of bromine and fluorine atoms on the pyridine ring. This dual substitution imparts distinct electronic and steric properties, making it more versatile in various chemical reactions compared to its analogs .

Biological Activity

5-Bromo-2-(2-fluorophenyl)pyridine (C11H8BrFN) is a halogenated pyridine derivative that has garnered attention for its significant biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, synthesis methods, and relevant case studies.

This compound features a bromine atom and a fluorophenyl group attached to a pyridine ring, contributing to its unique electronic properties. The compound has a molecular weight of 252.08 g/mol, a boiling point of 162-164 °C, and a density of 1.71 g/mL at 25 °C. Its structure can be represented by the SMILES notation Fc1ccc(Br)cn1 and its InChI key is MYUQKYGWKHTRPG-UHFFFAOYSA-N.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The bromine atom serves as an excellent leaving group, facilitating nucleophilic attacks in chemical reactions, while the fluorine atom enhances the compound's reactivity due to its electronegative nature .

Research indicates that this compound acts as an intermediate in synthesizing biologically active compounds, including:

  • Inhibitors of Neuropeptide Y Receptors : These receptors are implicated in various physiological processes, including appetite regulation and anxiety. Compounds derived from this compound have shown promise in targeting these receptors effectively .
  • Inhibitors of SARS-CoV-2 Protease : Given the ongoing challenges posed by viral infections, derivatives of this compound have been explored for their potential to inhibit the main protease of SARS-CoV-2, which is crucial for viral replication .

Case Studies and Research Findings

A variety of studies have highlighted the pharmacological potential of this compound:

  • Synthesis and Anticancer Activity : A study synthesized several derivatives based on this compound and evaluated their anticancer properties against L1210 mouse leukemia cells. The results indicated potent inhibition of cell proliferation with IC50 values in the nanomolar range .
  • Antibacterial Properties : Research has demonstrated that compounds similar to this compound exhibit significant antibacterial activity against various strains, including MRSA (Methicillin-resistant Staphylococcus aureus). For instance, one derivative showed an MIC (Minimum Inhibitory Concentration) of 62.5 μg/mL against MRSA, indicating strong bactericidal properties .
  • Anti-thrombolytic Activity : In a comparative study involving multiple pyridine derivatives, one derivative exhibited high anti-thrombolytic activity (31.61%), suggesting that structural modifications around the pyridine ring can significantly influence biological outcomes .

Synthesis Methods

The synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling. This method allows for the introduction of diverse functional groups at specific positions on the pyridine ring, enhancing the compound's versatility for further biological exploration .

Comparative Analysis with Related Compounds

The following table summarizes some related compounds that share structural similarities with this compound:

Compound NameMolecular FormulaKey Features
5-Bromo-2-fluoropyridineC5H3BrFNHalogenated pyridine; used in pharmaceuticals
5-Chloro-2-(2-fluorophenyl)pyridineC11H8ClFNSimilar structure; different halogen
5-Iodo-2-(2-fluorophenyl)pyridineC11H8BrFNIodine substitution; potentially different reactivity
5-Bromo-3-(trifluoromethyl)pyridineC11H8BrF3NContains trifluoromethyl group; altered electronic properties

Properties

IUPAC Name

5-bromo-2-(2-fluorophenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrFN/c12-8-5-6-11(14-7-8)9-3-1-2-4-10(9)13/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXDDUFADIPVEHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80677951
Record name 5-Bromo-2-(2-fluorophenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918305-20-1
Record name 5-Bromo-2-(2-fluorophenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Obtained (0.534 g, yield 50%) following the procedure described in Intermediate 27, starting with 2,5-dibromopyridine (4.22 mmol, 1.0 g), 2-fluorophenylboronic acid (4.22 mmol, 2.42 g).
[Compound]
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Intermediate 27
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2.42 g
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Under nitrogen, 39.2 g (0.28 mol) of 2-fluoro-phenylboronic acid, 59.9 g (0.25 mol) of 2,5-dibromopyridine and 2.17 g of tetrakis(triphenylphosphine)palladium were dissolved in 420 ml of ethanol and 840 ml of toluene. 840 ml of a 2 N sodium carbonate solution were added, and the mixture heated to 80° C. for 1 h. Afterwards the mixture was cooled to 5 to 10° C., 800 ml of ethyl acetate were added, and the precipitated salts were separated by filtration. The organic phase of the mother liquor was separated, washed with a saturated sodium chloride solution, dried over sodium sulfate, filtered and evaporated to dryness.
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39.2 g
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59.9 g
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420 mL
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2.17 g
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800 mL
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840 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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